molecular formula C16H19ClN2O2 B4826252 N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B4826252
M. Wt: 306.79 g/mol
InChI Key: PXURZKKLOPTKJQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a 4-chlorophenyl group, a cyclopentyl ring, and a pyrrolidine ring with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides or cyclopentyl Grignard reagents.

    Attachment of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be attached through nucleophilic aromatic substitution reactions using 4-chlorobenzoyl chloride or 4-chlorobenzaldehyde as starting materials.

    Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically utilize optimized reaction conditions, such as controlled temperature, pressure, and catalyst systems, to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-2-carboxamide: Similar structure but with the carboxamide group at a different position on the pyrrolidine ring.

    N-(4-bromophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2/c17-12-5-7-13(8-6-12)18-16(21)11-9-15(20)19(10-11)14-3-1-2-4-14/h5-8,11,14H,1-4,9-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXURZKKLOPTKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
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N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 5
N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
Reactant of Route 6
N-(4-chlorophenyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide

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